Rabeprazole-d4 (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rabeprazole-d4 (potassium) is a deuterated form of Rabeprazole, a proton pump inhibitor used primarily to reduce stomach acid production. The deuterium labeling in Rabeprazole-d4 (potassium) enhances its stability and allows for more precise pharmacokinetic studies. This compound is particularly useful in scientific research due to its ability to provide detailed insights into the metabolic pathways and mechanisms of action of proton pump inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rabeprazole-d4 (potassium) involves the incorporation of deuterium atoms into the Rabeprazole molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium
Industrial Production Methods: Industrial production of Rabeprazole-d4 (potassium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction techniques to ensure the consistent incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions: Rabeprazole-d4 (potassium) undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfide group to a sulfoxide.
Reduction: Reduction of the sulfoxide back to a sulfide.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various intermediates and derivatives of Rabeprazole-d4 (potassium) that are useful for further chemical modifications and studies.
Scientific Research Applications
Rabeprazole-d4 (potassium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and metabolic pathways.
Biology: Helps in understanding the biological effects and metabolism of proton pump inhibitors.
Medicine: Aids in the development of new drugs by providing insights into the pharmacokinetics and pharmacodynamics of proton pump inhibitors.
Industry: Used in the production of deuterated drugs and in quality control processes to ensure the consistency and stability of pharmaceutical products.
Mechanism of Action
Rabeprazole-d4 (potassium) exerts its effects by inhibiting the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) enzyme located on the gastric parietal cells. This inhibition prevents the final step of gastric acid secretion, thereby reducing stomach acid production. The deuterium labeling allows for more precise tracking of the compound’s interaction with the enzyme and its subsequent metabolic pathways.
Comparison with Similar Compounds
Rabeprazole: The non-deuterated form of Rabeprazole-d4 (potassium).
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: A proton pump inhibitor used for similar therapeutic purposes.
Uniqueness: Rabeprazole-d4 (potassium) is unique due to its deuterium labeling, which provides enhanced stability and allows for more detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in the fields of drug development and metabolic studies.
Properties
Molecular Formula |
C18H20KN3O3S |
---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
potassium;4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/C18H20N3O3S.K/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/i3D,4D,6D,7D; |
InChI Key |
GYGFRMCOWNDDJY-SWSVCJOSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])[N-]C(=N2)S(=O)CC3=NC=CC(=C3C)OCCCOC)[2H])[2H].[K+] |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.